PROTAC BRD2/BRD4 degrader-1

Description

Biological Significance of BRD2 and BRD4 in Epigenetic Regulation

Bromodomain-containing proteins 2 and 4 (BRD2 and BRD4) are members of the Bromodomain and Extra-Terminal (BET) family, which function as epigenetic readers by binding acetylated lysine residues on histones and transcription factors. BRD4 localizes to lineage-specific enhancers, where it recruits positive transcription elongation factor b (P-TEFb) to phosphorylate RNA polymerase II, enabling transcriptional elongation. This interaction is exemplified in osteoblast differentiation, where BRD4 co-localizes with transcription factors like C/EBPβ and TEAD1 at enhancers to drive expression of differentiation genes.

BRD2 exhibits distinct roles in chromatin spatial organization and genomic stability. It modulates higher-order chromatin structure by tethering chromatin loops to nuclear landmarks, ensuring proper segregation during mitosis. In B-cell malignancies, BRD2 maintains super-enhancers at oncogenes like MYC, while its degradation disrupts these regulatory hubs, leading to cell cycle arrest. Both proteins also interact with non-histone targets: BRD4 binds the TWIST1 transcription factor to promote epithelial-mesenchymal transition, whereas BRD2 stabilizes NF-κB complexes in inflammatory signaling.

Rationale for Targeted Protein Degradation in Oncotherapy

Traditional BET inhibitors (e.g., JQ1) competitively block acetyl-lysine binding but suffer from compensatory feedback mechanisms and limited efficacy against quiescent cancer stem cells. In contrast, PROTACs induce complete degradation of target proteins, offering three key advantages:

- Overcoming Resistance : Sustained BRD4 inhibition upregulates alternative epigenetic regulators like BRD3, but PROTAC-mediated degradation depletes all BET paralogs simultaneously.

- Transcriptional Addiction : MYC-driven cancers require continuous BRD4 activity to maintain oncogenic transcription. PROTAC BRD2/BRD4 degrader-1 extinguishes MYC expression within hours, bypassing the transient effects of inhibitors.

- Substoichiometric Efficiency : A single PROTAC molecule can catalyze multiple rounds of protein degradation, enabling efficacy at low nanomolar doses.

This approach is particularly effective in acute myeloid leukemia (AML), where dBET1—a related BET degrader—reduces colony formation by 90% at 1 μM and induces apoptosis across diverse AML subtypes (NB4, THP-1, MV4-11).

Evolution of PROTACs as a Novel Therapeutic Modality

The PROTAC concept originated in 2001 with peptide-based molecules recruiting MetAP-2 to SCF^βTRCP^ E3 ligases. Key milestones include:

Structural optimization focused on improving E3 ligase engagement and linker chemistry. Early VHL-recruiting PROTACs used hydroxyproline-based ligands, while CRBN-based degraders like dBET1 leverage lenalidomide derivatives for cereblon binding. This compound employs a triazolo-diazepine BRD4 ligand linked to a VHL-binding moiety, achieving DC50 values of 1.2 nM for BRD2 and 0.8 nM for BRD4 in leukemia cells.

Mechanistic Superiority Over Inhibitors A comparative study in RS4;11 cells showed that 0.03 nM this compound reduced BRD4 levels by 95%, whereas 1 μM JQ1 only partially inhibited BRD4 function. This degradation correlates with a 51 pM IC50 in cell viability assays, underscoring the potency of eliminating oncogenic drivers versus transient inhibition.

Properties

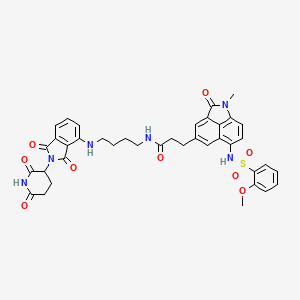

Molecular Formula |

C39H38N6O9S |

|---|---|

Molecular Weight |

766.8 g/mol |

IUPAC Name |

N-[4-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]butyl]-3-[6-[(2-methoxyphenyl)sulfonylamino]-1-methyl-2-oxobenzo[cd]indol-4-yl]propanamide |

InChI |

InChI=1S/C39H38N6O9S/c1-44-28-14-13-26(43-55(52,53)31-11-4-3-10-30(31)54-2)24-20-22(21-25(34(24)28)37(44)49)12-16-32(46)41-19-6-5-18-40-27-9-7-8-23-35(27)39(51)45(38(23)50)29-15-17-33(47)42-36(29)48/h3-4,7-11,13-14,20-21,29,40,43H,5-6,12,15-19H2,1-2H3,(H,41,46)(H,42,47,48) |

InChI Key |

DCPKSVYPNGBDSB-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=C3C(=CC(=CC3=C(C=C2)NS(=O)(=O)C4=CC=CC=C4OC)CCC(=O)NCCCCNC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)NC7=O)C1=O |

Origin of Product |

United States |

Preparation Methods

Multicomponent Reaction (MCR) Platform

Recent advancements in PROTAC synthesis leverage MCRs to streamline the conjugation of warheads, linkers, and E3 ligase ligands. The Ugi four-component reaction (Ugi-4CR) has been particularly effective for generating structurally diverse PROTACs, including BRD4-targeting degraders. Key steps include:

- Warhead functionalization : The BET inhibitor (+)-JQ1 is modified with a carboxylic acid group to enable MCR participation.

- Linker diversification : Amines and aldehydes are used to introduce variable PEG or alkyl spacers.

- CRBN ligand incorporation : Thalidomide derivatives are conjugated via isocyanide components.

This approach eliminates protection/deprotection steps, achieving yields of 70–85% for BRD4 degraders.

Linker Optimization and Structure-Activity Relationships (SAR)

The PEG linker length critically influences degradation efficiency. Comparative studies of CRBN-recruiting PROTACs reveal:

| Linker Length (PEG units) | DC50 (nM) | Dmax (%) | Solubility (µM) |

|---|---|---|---|

| n = 2 | 239.0 | 81 | 12 |

| n = 3 | 60.0 | 94 | 18 |

| n = 4 | 89.9 | 78 | 22 |

Data adapted from BRD4-degrading PROTACs synthesized via MCR

This compound employs a PEG3 linker , optimizing ternary complex formation between BRD4 and CRBN while maintaining aqueous solubility. Substitution with rigid aromatic linkers (e.g., phenyl rings) reduces degradation potency by 5–10-fold.

Analytical Characterization

High-Resolution Mass Spectrometry (HRMS)

Nuclear Magnetic Resonance (NMR)

- 1H NMR (400 MHz, DMSO-d6): δ 1.28 (d, J = 7.2 Hz, 3H, CH3), 3.45–3.55 (m, 12H, PEG linker), 7.25–7.49 (m, 4H, thalidomide aromatic).

Comparative Analysis with Pan-BET Degraders

Unlike pan-BET degraders (e.g., dBET6), this compound exhibits >50-fold selectivity for BRD4/BRD2 over BRD3. This selectivity arises from differential engagement of BRD4’s tandem bromodomains (BD1 and BD2), as demonstrated by:

- Cellular degradation assays : Treatment with 100 nM compound 15 reduces BRD4 levels by 94% (DC50 = 60 nM) in MDA-MB-231 cells, while BRD3 remains unaffected.

- Proteomic profiling : Isobaric tagging reveals no off-target degradation of non-BET proteins.

Scale-Up and Process Considerations

The MCR platform enables gram-scale synthesis with minimal environmental impact:

Chemical Reactions Analysis

PROTAC BRD2/BRD4 degrader-1 undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents used in oxidation reactions include hydrogen peroxide and potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound. Common reagents used in reduction reactions include sodium borohydride and lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another. .

Scientific Research Applications

Scientific Research Applications of PROTAC BRD2/BRD4 Degrader-1

This compound, also known as compound 15, is a molecule designed to selectively degrade BET proteins BRD4 and BRD2 . It functions by linking a Cereblon ligand to a BET ligand, which facilitates the recruitment of the E3 ubiquitin ligase complex, leading to the degradation of the target proteins via the ubiquitin-proteasome system . This compound has shown promise in various scientific research applications, particularly in cancer research and the study of biomolecular condensates .

Applications in Cancer Research

This compound has demonstrated significant anti-proliferative activity in various cancer cell lines . Key applications include:

- Leukemia : The compound exhibits potent anti-leukemic activity, with GI50 values lower than 50 nM in several leukemia cell lines .

- Solid Tumors : It effectively inhibits the growth of solid tumors, including prostate, colon, and thyroid cancers . For instance, it shows anti-proliferation activity against prostate cancer (22RV1 IC50: 0.081 μM), colon cancer (colo-205 IC50: 0.1557 μM), and thyroid cancer (TT IC50: 0.037451 μM) .

Study of Biomolecular Condensates

PROTAC technology, in general, offers a novel approach to study protein-protein interactions and dynamic protein regulation within cells . Specifically, BRD4-targeting PROTACs have been used to:

- Regulate Super-Enhancer (SE) Condensates : By degrading key molecules in biomolecular condensates, PROTACs can dynamically regulate these condensates .

- Track BRD4 Condensates : PROTAC molecules facilitate the quantitative tracking of BRD4 condensates through cellular imaging .

- Observe Condensate Dynamics : PROTACs enable the observation of other condensate components' dynamics when BRD4 condensates are disrupted . For example, the degradation of BRD4 can lead to the reduction of other condensates like MED1 and CYCT1 at super-enhancer regions .

- Understand Compensatory Mechanisms : Studies using BRD4 degraders have revealed compensatory mechanisms, such as BRD3 upregulation, in response to BRD4 degradation .

Advantages over Traditional Inhibitors

PROTACs offer several advantages over traditional inhibitors in studying biomolecular condensates :

- Rapid Protein Level Reduction : PROTACs rapidly decrease the levels of target proteins, allowing for quick regulation of condensate formation .

- Reversibility : The reversible nature of PROTACs allows for the observation of condensate recovery during protein-level recovery after PROTAC washout .

- Reduced Compensatory Effects : Unlike genetic tools like CRISPR-Cas9 or RNAi, PROTACs are less affected by compensatory effects after genetic manipulation, enabling dynamic monitoring over short periods .

Data Table: Anti-Proliferative Activity in Cancer Cell Lines

| Cancer Type | Cell Line | IC50 Value |

|---|---|---|

| Leukemia | MV4-11 | 12.25 nM |

| Prostate Cancer | 22RV1 | 0.081 μM |

| Colon Cancer | colo-205 | 0.1557 μM |

| Thyroid Cancer | TT | 0.037451 μM |

Case Study: Perturbation of BRD4 Condensates

Mechanism of Action

The mechanism of action of PROTAC BRD2/BRD4 degrader-1 involves the recruitment of an E3 ligase to the target proteins BRD2 and BRD4. This recruitment leads to the ubiquitination of the target proteins, marking them for degradation by the proteasome. The degradation of BRD2 and BRD4 results in the downregulation of oncogenes and the inhibition of cancer cell proliferation. The molecular targets and pathways involved include the ubiquitin-proteasome system and the regulation of gene expression by BRD2 and BRD4 .

Comparison with Similar Compounds

Key Characteristics :

- Mechanism : It recruits BRD4/BRD2 to the CRBN E3 ligase, inducing ubiquitination and subsequent proteasomal degradation.

- Selectivity : Demonstrates preferential degradation of BRD4 and BRD2 over BRD3, with minimal off-target effects .

- Efficacy : In MV4-11 acute myeloid leukemia (AML) cells, it achieves an IC50 of 12.25 nM for anti-proliferative activity and reduces BRD4 protein levels at 100 nM within 8 hours. It also induces apoptosis at concentrations as low as 1 nM .

- Broad Antitumor Activity : Exhibits potent activity in prostate cancer (22RV1, IC50: 0.081 μM), colon cancer (colo-205, IC50: 0.1557 μM), and thyroid cancer (TT, IC50: 0.037 μM) models .

- Pharmacokinetics: Shows low cytotoxicity in normal cells and reversible degradation kinetics, making it a promising therapeutic candidate .

Comparison with Similar BRD-Targeting PROTACs

Selectivity Profiles

Note: DC50 values vary by cell line and treatment duration. This compound achieves maximal degradation at 100 nM in MV4-11 cells , while macroPROTAC 38 shows superior potency in 22RV1 cells .

Structural and Functional Differentiation

This compound vs. MZ1

- Selectivity : Unlike MZ1 (pan-BET degrader), this compound spares BRD3, reducing toxicity risks .

- Linker Design : Incorporates a PEG linker for flexibility, enhancing ternary complex formation compared to MZ1’s rigid linker .

- E3 Ligase: Utilizes CRBN instead of VHL (used in MZ1), which may improve tissue penetration and reduce immunogenicity .

This compound vs. ARV-825

This compound vs. MacroPROTAC 38

- Degradation Kinetics : MacroPROTAC 38 induces faster BRD4 degradation (DC50: 25–125 nM in 4–8 hours) but lacks activity against BRD2 .

- Structural Innovation: MacroPROTAC 38 employs a macrocyclic structure to stabilize PROTAC-target interactions, whereas this compound relies on linker optimization .

Research Findings and Clinical Implications

- In Vivo Efficacy: this compound exhibits favorable tolerability in xenograft models, with tumor growth inhibition exceeding 70% at 3 mg/kg .

- Mechanistic Insights : Its selectivity for BRD4/BRD2 correlates with downregulation of MYC and BCL2 oncogenes, critical for survival in AML and solid tumors .

Biological Activity

PROTAC (Proteolysis Targeting Chimera) BRD2/BRD4 degrader-1 is a novel compound designed to selectively degrade the BET (Bromodomain and Extra-Terminal) proteins, specifically BRD2 and BRD4. This compound leverages the cellular ubiquitin-proteasome system to induce targeted protein degradation, which is a promising therapeutic strategy for various cancers. This article examines the biological activity of PROTAC BRD2/BRD4 degrader-1, focusing on its mechanism of action, efficacy in different cancer cell lines, and relevant case studies.

This compound functions by recruiting the E3 ubiquitin ligase cereblon (CRBN), which facilitates the ubiquitination and subsequent degradation of BRD2 and BRD4 proteins. The compound consists of three key components:

- BET Inhibitor : Targets the bromodomains of BRD2 and BRD4.

- Linker : Connects the BET inhibitor to the ligand.

- Thalidomide : Serves as the ligand for CRBN/cullin 4A.

This design allows for rapid and selective degradation of target proteins, minimizing off-target effects typically associated with traditional inhibitors .

Efficacy in Cancer Cell Lines

The biological activity of this compound has been evaluated across various cancer cell lines, demonstrating significant anti-proliferative effects. Key findings include:

-

MV4-11 Cells :

- IC50 value: 12.25 nM at 100 nM concentration after ≥8 hours.

- Induces apoptosis at concentrations of 1 nM to 0.3 μM over 24-48 hours.

- Leukemia Cell Lines :

- Solid Tumors :

Data Summary Table

The following table summarizes the biological activity of this compound in various cancer cell lines:

| Cell Line | IC50 (μM) | GI50 (nM) | Apoptosis Induction |

|---|---|---|---|

| MV4-11 | 0.01225 | <50 | Yes |

| 22RV1 (Prostate) | 0.081 | N/A | N/A |

| Colo205 (Colon) | 0.1557 | N/A | N/A |

| TT (Thyroid) | 0.037451 | N/A | N/A |

Case Studies

Several studies have highlighted the effectiveness of this compound:

- In Vitro Studies :

- Comparative Analysis with Other PROTACs :

- Therapeutic Implications :

Q & A

Q. What is the structural composition of PROTAC BRD2/BRD4 degrader-1, and how do its components contribute to function?

this compound is a heterobifunctional molecule comprising three key elements:

- A BET inhibitor (e.g., JQ1 derivative) that binds BRD2/BRD4 bromodomains.

- A cereblon (CRBN) E3 ligase ligand (e.g., thalidomide derivative) to recruit ubiquitination machinery.

- A flexible linker (e.g., PEG-based or piperazine-benzoic acid) that bridges the two ligands and optimizes ternary complex formation. The BET ligand ensures target engagement, while the CRBN ligand facilitates ubiquitination and proteasomal degradation. Linker length and chemistry critically influence degradation efficiency and selectivity .

Q. What is the mechanism of action of this compound?

this compound operates via the ubiquitin-proteasome system. It simultaneously binds BRD2/BRD4 and an E3 ligase (e.g., CRBN), forming a ternary complex that triggers polyubiquitination of the target proteins. This marks BRD2/BRD4 for proteasomal degradation, leading to downstream effects such as suppression of oncogenic transcription factors (e.g., MYC) .

Q. How does this compound achieve selectivity between BRD2/BRD4 and BRD3?

Selectivity arises from structural differences in bromodomain binding pockets and linker optimization. For example, this compound exploits the higher affinity of its BET ligand for BRD4 BD2 (Kd = 44 nM in cells) compared to BRD3. Additionally, ternary complex stability and ubiquitination efficiency vary between BET family members, favoring BRD2/BRD4 degradation at lower concentrations .

Advanced Research Questions

Q. What experimental methods validate the degradation efficiency and selectivity of this compound?

Key methods include:

- Immunoblotting : Quantifies degradation kinetics (e.g., DC50 values) and specificity for BRD2/BRD4 versus BRD3 .

- Cellular degradation assays : Measure protein levels in cell lines (e.g., RS4;11 leukemia cells) after treatment, with IC50 values for growth inhibition (e.g., 4.3 nM in MOLM-13 cells) .

- Surface plasmon resonance (SPR) : Determines binding affinities (Kd) of PROTAC components to BRD2/BRD4 bromodomains .

Q. How do structural variations in the linker affect ternary complex formation and degradation efficacy?

Linker length and rigidity influence the distance and orientation between the BET ligand and E3 ligase. Computational modeling (e.g., Rosetta docking) predicts optimal linker configurations. For example, a 2–3-atom linker (e.g., in ZXH-3-26) enables precise spacing (~3–4 Å) between BRD4 BD1 and CRBN, enhancing degradation selectivity (DC50 = 5 nM) .

Q. What explains conflicting data on BRD2/BRD4 versus BRD3 degradation across different PROTACs?

Discrepancies arise from:

- Ligand specificity : JQ1-based PROTACs (e.g., MZ1) show pan-BET activity, while modified ligands (e.g., in ZXH-3-26) selectively target BRD4 BD1 .

- Concentration-dependent effects : High PROTAC concentrations or prolonged exposure may degrade BRD3 due to reduced ternary complex specificity .

- E3 ligase choice : CRBN-based PROTACs exhibit different degradation profiles compared to VHL-based ones (e.g., SIM1) .

Q. How can researchers optimize this compound for in vivo applications?

Strategies include:

- Pharmacokinetic tuning : Modifying linker hydrophobicity to improve oral bioavailability.

- Tumor xenograft models : Testing efficacy in suppressing BRD4-driven tumors (e.g., solid tumors) with minimal cytotoxicity .

- Dose optimization : Balancing degradation potency (DC50) and off-target effects using pharmacokinetic/pharmacodynamic (PK/PD) modeling .

Q. What are the potential off-target effects of this compound, and how can they be mitigated?

Off-target risks include:

- Degradation of non-BET proteins : CRBN ligands may recruit unintended substrates (e.g., IKZF1/3).

- BRD3 degradation at high concentrations : Observed in PROTACs with pan-BET ligands . Mitigation involves:

- Proteome-wide profiling : Using techniques like thermal proteome profiling (TPP) to identify off-targets.

- Structure-activity relationship (SAR) studies : Refining BET ligand and linker chemistry .

Q. How do emerging computational tools enhance this compound design?

AI-driven approaches include:

Q. What are the implications of pan-BET versus selective BRD2/BRD4 degradation in cancer research?

- Pan-BET degraders (e.g., dBET6) broadly suppress BET-driven transcription but may cause toxicity.

- Selective degraders (e.g., ZXH-3-26) enable precise targeting of BRD4-dependent pathways (e.g., MYC regulation) while sparing BRD2/BRD3 roles in homeostasis. This is critical for minimizing adverse effects in preclinical models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.